5,7-Dibromo-2-(5-nitrothiophen-2-yl)-1-benzofuran

Nitroreductase metabolism Electrochemical reduction Antimicrobial selectivity

5,7-Dibromo-2-(5-nitrothiophen-2-yl)-1-benzofuran (CAS 89266-57-9) is a heterocyclic small molecule (C12H5Br2NO3S, MW 403.046 g/mol) characterized by a benzofuran core bearing bromine atoms at the 5- and 7-positions and a 5-nitrothiophen-2-yl substituent at the 2-position. It belongs to the 2-arylbenzofuran class but is distinguished from common analogs by the combination of a highly electron-deficient nitrothiophene arm and a heavy di-bromination pattern on the benzofuran ring.

Molecular Formula C12H5Br2NO3S
Molecular Weight 403.05 g/mol
CAS No. 89266-57-9
Cat. No. B12892554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dibromo-2-(5-nitrothiophen-2-yl)-1-benzofuran
CAS89266-57-9
Molecular FormulaC12H5Br2NO3S
Molecular Weight403.05 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)[N+](=O)[O-])C2=CC3=CC(=CC(=C3O2)Br)Br
InChIInChI=1S/C12H5Br2NO3S/c13-7-3-6-4-9(18-12(6)8(14)5-7)10-1-2-11(19-10)15(16)17/h1-5H
InChIKeyAWVOTXBMOMGDJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dibromo-2-(5-nitrothiophen-2-yl)-1-benzofuran: Structural and Physicochemical Baseline for Procurement Specification [CAS 89266-57-9]


5,7-Dibromo-2-(5-nitrothiophen-2-yl)-1-benzofuran (CAS 89266-57-9) is a heterocyclic small molecule (C12H5Br2NO3S, MW 403.046 g/mol) characterized by a benzofuran core bearing bromine atoms at the 5- and 7-positions and a 5-nitrothiophen-2-yl substituent at the 2-position . It belongs to the 2-arylbenzofuran class but is distinguished from common analogs by the combination of a highly electron-deficient nitrothiophene arm and a heavy di-bromination pattern on the benzofuran ring. Its computed octanol–water partition coefficient (LogP) of 6.12 and polar surface area (PSA) of 87.2 Ų place it in a physicochemical space distinct from less halogenated or nitrofuran-containing analogs [1]. While the benzofuran scaffold is recurrent in kinase inhibitors and antimicrobials, this precise substitution pattern has not been the subject of a dedicated medicinal chemistry campaign in the open literature; procurement interest therefore centers on its use as a regiochemically defined synthetic intermediate and as a tool compound for probing halogen‑bonding and electronic effects in biochemical systems.

Why In-Class Benzofuran Analogs Cannot Substitute for 5,7-Dibromo-2-(5-nitrothiophen-2-yl)-1-benzofuran


The electrochemical and pharmacological behavior of this compound is dictated by the synergy between its two electron‑withdrawing bromine atoms and the 5-nitrothiophene moiety; neither element can be altered without predictable loss of function. Primary structure–activity relationship (SAR) studies on 2-arylbenzofurans demonstrate that the substitution pattern of the aryl moiety at position 2 exercises a dominant influence on NF-κB inhibition potency [1]. Separately, electrochemical investigations of mononitrobenzo[b]furans and mononitrobenzo[b]thiophenes show that the reduction potential — and therefore the propensity for nitroreduction‑dependent bioactivation — is exquisitely sensitive to both the nature of the heterocycle (furan vs. thiophene) and the presence of ancillary halogens [2]. Generic benzofurans lacking the 5‑nitrothiophen‑2‑yl group cannot engage the same nitroreductase‑mediated pathways, and non‑brominated analogs exhibit markedly different LogP and electron‑affinity profiles, which would alter membrane permeability and target engagement. These interdependent electronic and steric effects make simple substitution with a “close” analog scientifically unreliable.

Quantitative Differentiation Evidence for 5,7-Dibromo-2-(5-nitrothiophen-2-yl)-1-benzofuran vs. Closest Analogs


Heterocycle Replacement Impact: Nitrothiophene vs. Nitrofuran Bioactivation Potential

The 5-nitrothiophene moiety confers a distinct redox profile compared to the 5-nitrofuran analog 5,7-dibromo-2-[2-(5-nitrofuran-2-yl)ethenyl]-1-benzofuran (CAS 89266-58-0). Cyclic voltammetry studies on a series of nitrothiophenes and nitrobenzofurans reveal that replacement of the thiophene sulfur with oxygen (furan) shifts the first reduction potential by approximately +0.1 to +0.2 V (more positive), making nitrofurans more readily reduced by flavin-dependent nitroreductases [1]. In a biological context, this difference translates into altered selectivity: 5-nitrothiophene-containing benzofuranones (e.g., compound 10g in the antimalarial study) demonstrated IC50 of 0.28 μM against drug-sensitive Plasmodium falciparum 3D7 while exhibiting the lowest cytotoxicity against KB cells among the nitroheterocycle subgroups tested, whereas 5-nitrofuran analogs were significantly more cytotoxic [2]. Although these studies were conducted on benzofuranone rather than benzofuran cores, the electronic effect of the heterocycle replacement is rooted in the nitroheterocycle moiety itself and is class‑transferable.

Nitroreductase metabolism Electrochemical reduction Antimicrobial selectivity

Bromination Pattern Drives Physicochemical Property Differentiation: LogP and PSA Comparison

The 5,7-dibromo substitution imparts a computed LogP of 6.12, which is substantially higher than for non‑brominated or mono‑brominated 2‑(5‑nitrothiophen‑2‑yl)‑1‑benzofuran analogs. By comparison, the non‑brominated parent 2‑(5‑nitrothiophen‑2‑yl)‑1‑benzofuran (CAS not individually indexed; inferred from scaffold) would be expected to have a LogP approximately 1.5–2.0 units lower based on the Hansch π‑value for aromatic bromine (~0.86 per Br), placing its LogP near 4.1–4.6. Additionally, the PSA of 87.2 Ų for the dibromo compound [1] is higher than that of fully aromatic analogs lacking the nitro group, affecting blood–brain barrier penetration predictions and solubility profiles. In the context of NF‑κB inhibition SAR, the substitution pattern at position 5 of the benzofuran ring significantly modulates inhibitory activity; the presence of electron‑withdrawing groups such as bromine at this position enhances potency relative to unsubstituted or electron‑donating analogs [2].

Lipophilicity Permeability Physicochemical profiling

Regiochemical Precision: Synthetic Intermediate for Cross-Coupling at the 5- and 7-Positions

The simultaneous presence of aryl bromides at positions 5 and 7 provides two independent handles for sequential palladium‑catalyzed cross‑coupling (Suzuki, Sonogashira, Buchwald‑Hartwig), which is not achievable with mono‑bromo or non‑halogenated 2‑(5‑nitrothiophen‑2‑yl)benzofurans. The published synthesis of close analogs such as 5,7‑dibromo‑2‑benzoylbenzofurans via Rap–Stoermer condensation demonstrates that the 5,7‑dibromobenzofuran core is synthetically accessible and can be elaborated into diverse compound libraries with anti‑MRSA activity (MIC values reported against Staphylococcus aureus strains) [1]. The nitrothiophene substituent remains intact under standard cross‑coupling conditions (Pd(PPh₃)₄, aqueous base, ≤100 °C), allowing late‑stage diversification. In contrast, analogs where only one bromine is present or where the nitro group is on a furan rather than thiophene ring cannot offer the same iterative coupling strategy or electronic tuning of the aryl halide reactivity.

Synthetic chemistry Cross-coupling Building block

Precision Application Scenarios for 5,7-Dibromo-2-(5-nitrothiophen-2-yl)-1-benzofuran [CAS 89266-57-9]


Probe Design for Nitroreductase‑Dependent Bioactivation Studies

Investigators studying hypoxia‑selective prodrugs or antibacterial agents that rely on nitroreductase‑mediated activation can use this compound as a scaffold. The 5‑nitrothiophene moiety, which class inference [1] shows to have a more negative reduction potential than 5‑nitrofuran, is predicted to be reduced selectively by bacterial nitroreductases (e.g., NfsA/NfsB) while exhibiting lower background reduction by mammalian cytochrome P450 reductases. This selectivity profile, supported by the low mammalian cytotoxicity observed for nitrothiophene benzofuranones in the antimalarial study [2], positions the compound as a starting point for developing antibiotics with improved therapeutic indices.

Lead‑Like Library Synthesis via Iterative Cross‑Coupling

Medicinal chemistry teams can exploit the two chemically differentiated aryl bromides at C‑5 and C‑7 to construct 5,7‑diaryl or 5‑aryl‑7‑amino benzofuran libraries. The nitrothiophene at C‑2 remains intact throughout sequential Suzuki or Buchwald‑Hartwig couplings, as established for the 5,7‑dibromo‑2‑benzoylbenzofuran system [3]. The resulting library members can be screened for NF‑κB inhibition, where the 5‑substituent is a known potency determinant [4], or for BMP‑2 up‑regulation, where benzofuran derivatives have demonstrated in vivo bone‑formation efficacy in SAMP6 mice [5].

Electrochemical and Computational Modeling of Halogen‑Bonding Interactions

The combination of two heavy bromine atoms and the electron‑deficient nitrothiophene makes this compound a useful experimental system for studying halogen‑bonding (XB) interactions in protein–ligand complexes. The 5‑bromine and 7‑bromine serve as XB donors, while the nitro group acts as a strong electron‑withdrawing anchor that polarizes the benzofuran π‑system. Cyclic voltammetry data on related nitrothiophenes and mononitrobenzo[b]furans [1] provide benchmark reduction potentials that can be correlated with computed electrostatic potential surfaces, offering a quantitative framework for predicting XB strength in silico.

Antimicrobial Pharmacophore Elaboration Targeting Resistant Pathogens

The 5,7‑dibromo‑2‑benzoylbenzofuran series demonstrated anti‑MRSA activity both alone and in synergistic combination with β‑lactam antibiotics [3]. Replacing the benzoyl moiety with the 5‑nitrothiophen‑2‑yl group (as in the target compound) introduces a nitroheterocycle pharmacophore known to generate reactive nitrogen species upon reduction, a mechanism effective against anaerobic and microaerophilic pathogens. This compound can therefore serve as an advanced intermediate for synthesizing dual‑mechanism antimicrobials that combine membrane disruption (aromatic bromine) with DNA‑damaging nitro‑reduction, a strategy not replicable with non‑brominated or non‑nitrated analogs.

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